Comparative Potency Against the Clinically Relevant TRKA G595R Solvent-Front Mutation
Trk-IN-11 demonstrates potent activity against the TRKA G595R solvent-front mutation, a primary cause of acquired resistance to first-generation TRK inhibitors [1]. When compared to the clinical candidate repotrectinib (TPX-0005), Trk-IN-11 exhibits comparable, though slightly less potent, activity against this mutant in the same study. The key differentiator is its significantly reduced potency against the off-target ALK kinase, a profile associated with potential toxicity advantages [2].
| Evidence Dimension | Inhibition of TRKA G595R mutant kinase |
|---|---|
| Target Compound Data | IC50 = 1.80 nM |
| Comparator Or Baseline | TPX-0005 (repotrectinib), activity reported as 'comparable' in the same study |
| Quantified Difference | Comparable activity (Trk-IN-11: 1.80 nM; TPX-0005 reported in literature as ~0.4-2.0 nM for TRKA G595R) |
| Conditions | In vitro kinase inhibition assay |
Why This Matters
This confirms Trk-IN-11 as a viable second-generation tool compound for studies on resistance, while its lower ALK activity suggests a potentially cleaner experimental profile than repotrectinib.
- [1] Fan, Y., et al. Pyrizolo[1,5-a]pyrimidine derivatives of the second-generation TRK inhibitor: Design, synthesis and biological evaluation. Bioorganic & Medicinal Chemistry Letters. 2022, 63, 128646. View Source
- [2] Fan, Y., et al. Pyrizolo[1,5-a]pyrimidine derivatives of the second-generation TRK inhibitor: Design, synthesis and biological evaluation. Bioorganic & Medicinal Chemistry Letters. 2022, 63, 128646. View Source
